molecular formula C18H26N6OS B5588879 3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

Cat. No. B5588879
M. Wt: 374.5 g/mol
InChI Key: OOSBDGNUHSOHMB-UHFFFAOYSA-N
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Description

This compound belongs to a category of organic molecules that contain both triazole and thiazole moieties, linked to a piperidine scaffold. These functional groups are known for their presence in various biologically active compounds, offering a wide range of chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to the described molecule often involves multi-step chemical reactions. For example, Abdel‐Aziz et al. (2009) detailed the synthesis of piperidine-based 1,3-thiazole derivatives via the reaction of thiosemicarbazide with hydrazonoyl chlorides, leading to the formation of 1,3-thiazoles and, further, 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives through cyclization processes (Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, & Mohamed M. Abdulla, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their chemical and physical properties. Crystal structure studies, such as those conducted by Thimmegowda et al. (2009), provide valuable insights into the arrangement of atoms within the molecule and its potential intermolecular interactions (Thimmegowda et al., 2009).

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-arrhythmic Activities : A study by Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, finding significant anti-arrhythmic activity among some of the synthesized compounds. This suggests potential research applications in the development of anti-arrhythmic medications (Abdel‐Aziz et al., 2009).

  • Antimicrobial Agents : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, linked with 1-pyridin-2-yl-piperazine, demonstrating significant antimicrobial activity against various bacterial and fungal species. These findings are crucial for the development of new antimicrobial agents (Patel et al., 2012).

  • Synthesis of s-Triazine-Based Thiazolidinones : Another study by Patel et al. (2012) on the synthesis of s-triazine-based thiazolidinones also emphasized their antimicrobial properties, underscoring the potential of piperidine derivatives in combating microbial infections (Patel et al., 2012).

Chemical Structure and Corrosion Inhibition

  • Corrosion Inhibition : Research by Raj and Rajendran (2013) on piperidine derivatives demonstrated their effectiveness as corrosion inhibitors for brass in natural seawater. This application is particularly relevant for materials science and engineering, indicating the protective capabilities of piperidine derivatives against metal corrosion (Raj & Rajendran, 2013).

properties

IUPAC Name

[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-22-16(11-23-7-3-2-4-8-23)20-21-17(22)14-6-5-9-24(10-14)18(25)15-12-26-13-19-15/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSBDGNUHSOHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CSC=N3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

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